molecular formula C11H20N4O2 B12066322 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione

3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione

Cat. No.: B12066322
M. Wt: 240.30 g/mol
InChI Key: MOXXREGRCJEQMO-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in various fields, including medicinal chemistry and polymer science, due to its potential biological activities and stability-enhancing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the reaction of a suitable amine with a cyclic anhydride to form an intermediate, which is then cyclized under controlled conditions to yield the spirocyclic structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. It exhibits activity against certain enzymes and receptors, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies for treating conditions such as anemia by inhibiting specific enzymes involved in disease pathways .

Industry

In the industrial sector, this compound is used as a stabilizer for polymers, enhancing their resistance to thermal and photo-degradation . This application is particularly valuable in the production of durable plastic materials.

Mechanism of Action

The mechanism by which 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of prolyl hydroxylase enzymes, which play a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can modulate the cellular response to low oxygen levels, which is beneficial in treating conditions like anemia .

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Spirohydantoin derivatives: These compounds also feature a spirocyclic structure and are used in similar applications, such as polymer stabilization and medicinal chemistry.

Uniqueness

What sets 3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione apart is its specific dimethylaminoethyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in different fields.

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C11H20N4O2/c1-14(2)7-8-15-9(16)11(13-10(15)17)3-5-12-6-4-11/h12H,3-8H2,1-2H3,(H,13,17)

InChI Key

MOXXREGRCJEQMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2(CCNCC2)NC1=O

Origin of Product

United States

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